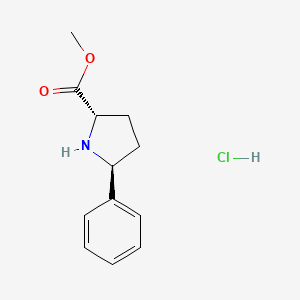

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H16ClNO2 |

|---|---|

Molekulargewicht |

241.71 g/mol |

IUPAC-Name |

methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1 |

InChI-Schlüssel |

AIGJJVLXPPJJOE-ACMTZBLWSA-N |

Isomerische SMILES |

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2.Cl |

Kanonische SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride properties

An In-depth Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Abstract: This document provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The guide delves into the compound's physicochemical properties, stereoselective synthesis strategies, spectroscopic characterization, and applications. By synthesizing technical data with mechanistic insights, this paper serves as an essential resource for leveraging this versatile intermediate in complex molecular synthesis and medicinal chemistry.

Introduction and Strategic Importance

This compound is a disubstituted pyrrolidine derivative valued as a sophisticated intermediate in the synthesis of pharmacologically active compounds.[1][2] The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[3][4][5]

The defining feature of this molecule is its specific cis stereochemistry at the C2 and C5 positions, denoted as (2S, 5S). In drug development, stereoisomerism is critical, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities, potencies, and toxicities.[5] The rigid, three-dimensional structure of the (2S,5S)-pyrrolidine core provides a robust framework for orienting the phenyl and methyl carboxylate substituents in a precise spatial arrangement, which is essential for achieving selective interactions with biological targets like enzymes and receptors.[6] This guide elucidates the core properties and synthetic logic required to effectively utilize this high-value chemical entity.

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is paramount for its effective handling, storage, and application in synthetic workflows. The hydrochloride salt form is intentionally designed to enhance stability and improve solubility in polar protic solvents compared to its free base, facilitating its use in a wider range of reaction conditions.[5]

Core Data Summary

The key identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Source/Rationale |

| IUPAC Name | methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride | Standard nomenclature |

| CAS Number | 2170170-16-6 | [7] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | Derived from structure |

| Molecular Weight | 241.71 g/mol | Calculated from formula |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds[5] |

| Solubility | High aqueous solubility | The hydrochloride salt enhances polarity[5] |

| Stability | Stable under standard conditions; potentially hygroscopic | Characteristic of amine hydrochlorides |

| Storage | Store in a tightly sealed container in a cool, dry place with desiccant | Best practice for hygroscopic salts |

Chemical Structure

The molecular structure, with its defined stereochemistry, is the foundation of the compound's utility.

Caption: Structure of this compound.

Stereoselective Synthesis: Principles and Protocol

The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines is a significant challenge in organic chemistry. The primary goal is to control the relative and absolute stereochemistry at two stereocenters. Methodologies often begin with chiral starting materials or employ asymmetric catalysis.

Mechanistic Considerations and Synthetic Strategy

The construction of the (2S,5S) scaffold relies on well-established principles of asymmetric synthesis. Common strategies include:

-

Chiral Pool Synthesis: Utilizing readily available chiral molecules like L-proline or L-pyroglutamic acid as starting points. The inherent stereocenter is used to direct the stereochemistry of subsequent transformations.[8][9]

-

Asymmetric Catalysis: Employing chiral catalysts, often organocatalysts or transition metal complexes, to induce enantioselectivity in key bond-forming steps, such as conjugate additions or cyclizations.[6][10][11]

-

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to an achiral precursor to guide diastereoselective reactions, followed by removal of the auxiliary.[9]

The causality behind these choices is the need for high stereochemical fidelity. For a cis-2,5-disubstituted pyrrolidine, intramolecular cyclization reactions are particularly effective, as the transition state geometry can be engineered to favor the formation of the desired diastereomer.

Caption: General synthetic workflow for chiral 2,5-disubstituted pyrrolidines.

Exemplary Synthetic Protocol

While the exact industrial synthesis is proprietary, a representative laboratory-scale protocol can be constructed based on established methodologies, such as the diastereoselective arylation of a proline derivative. This protocol is self-validating as each step relies on a well-documented and high-yielding class of chemical reactions.

Objective: To synthesize this compound.

Methodology:

-

Step 1: N-Protection of L-Proline Methyl Ester.

-

To a solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: The Boc group protects the nitrogen, preventing side reactions and activating the C5 position for subsequent functionalization.

-

-

Step 2: Directed Oxidation to Enamide.

-

The N-Boc-L-proline methyl ester (1.0 eq) is subjected to an oxidative decarboxylation/rearrangement sequence using a suitable protocol (e.g., a modified Hunsdiecker-type reaction followed by elimination) to form the corresponding N-Boc-2,3-dehydroproline methyl ester.

-

Causality: This step introduces unsaturation, setting the stage for a stereocontrolled addition reaction.

-

-

Step 3: Stereoselective Phenyl Group Addition.

-

To a solution of the enamide (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at -78 °C, add a phenyl-cuprate reagent, such as that generated from phenyllithium and copper(I) iodide.

-

Stir the reaction at low temperature for 4-6 hours before quenching with saturated aqueous ammonium chloride.

-

Causality: The conjugate addition of the phenyl group occurs from the face opposite to the C2 ester group, preferentially yielding the cis-(2S, 5S) diastereomer due to steric hindrance.

-

-

Step 4: Deprotection and Salt Formation.

-

Dissolve the crude product from Step 3 in a solution of 4 M HCl in 1,4-dioxane or ethyl acetate.

-

Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter and dry the solid under vacuum to yield this compound.

-

Causality: Acidic conditions cleanly cleave the acid-labile Boc group and simultaneously form the hydrochloride salt, aiding in purification by precipitation.

-

Spectroscopic Characterization Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics based on the molecule's structure.

| Technique | Expected Characteristics |

| ¹H NMR | ~7.3-7.5 ppm: Multiplet, 5H (aromatic protons of phenyl group).~4.5-4.8 ppm: Triplet or dd, 1H (C5-H, benzylic proton).~4.2-4.4 ppm: Triplet or dd, 1H (C2-H, proton alpha to ester).~3.7-3.8 ppm: Singlet, 3H (O-CH₃, methyl ester).~2.0-2.5 ppm: Multiplet, 4H (C3-H₂ and C4-H₂ protons).~10-12 ppm: Broad singlet, 2H (N-H₂⁺ protons, D₂O exchangeable). |

| ¹³C NMR | ~170-172 ppm: C=O (ester carbonyl).~135-140 ppm: Quaternary aromatic carbon.~128-130 ppm: Aromatic C-H carbons.~65-68 ppm: C5 (benzylic carbon).~58-60 ppm: C2 (carbon alpha to ester).~52-54 ppm: O-CH₃ (methyl ester).~28-35 ppm: C3 and C4 carbons. |

| Mass Spec (ESI+) | Expected m/z: 206.1176 [M+H]⁺ for the free base (C₁₂H₁₅NO₂). The observed mass would correspond to the free secondary amine after loss of HCl. A similar isomer shows a molecular weight of 205.26 g/mol .[12] |

| FT-IR (KBr) | ~2400-2800 cm⁻¹: Broad absorption (N-H⁺ stretch of secondary amine salt).~1740-1750 cm⁻¹: Strong absorption (C=O stretch of ester).~3030 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1600, 1495 cm⁻¹: C=C stretches of the aromatic ring. |

Applications in Research and Drug Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a critical precursor. Its value lies in its pre-installed stereochemistry and functional handles (amine, ester, phenyl group) that allow for further elaboration.

Role as a Chiral Building Block

The primary application is in the synthesis of more complex molecules where the 2-phenylpyrrolidine motif is desired. The secondary amine can be readily functionalized via N-alkylation, N-acylation, or reductive amination, while the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to an alcohol.

Therapeutic Potential of Derivatives

Pyrrolidine-based structures are integral to a wide array of therapeutic agents. While specific drugs derived from this exact intermediate are not publicly disclosed, analogous structures are found in compounds targeting:

-

Central Nervous System (CNS) Disorders: The rigid scaffold is ideal for developing ligands for G-protein coupled receptors (GPCRs) or ion channels. Similar structures serve as building blocks for GABA receptor modulators.

-

Infectious Diseases: The pyrrolidine core is found in many antiviral and antibacterial agents.

-

Oncology: As scaffolds for kinase inhibitors or other enzyme-targeted therapies.

-

Asymmetric Catalysis: Chiral pyrrolidines are the foundation for highly effective organocatalysts (e.g., proline and its derivatives) and ligands for transition metals used in asymmetric synthesis.[13][14]

Caption: Derivatization pathways and potential applications of the core scaffold.

Conclusion

This compound is a high-value, stereochemically defined intermediate. Its utility is derived from the privileged pyrrolidine scaffold, the precise spatial orientation of its substituents, and the presence of versatile functional groups for further synthetic manipulation. For researchers in medicinal chemistry and process development, a firm grasp of its properties, synthesis, and reactivity is crucial for the efficient construction of novel and complex chiral molecules. This guide provides the foundational knowledge and practical insights necessary to harness the full potential of this important building block.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride (1808331-65-8) for sale [vulcanchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. This compound | 2170170-16-6 | VLD17016 [biosynth.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride structure

An In-depth Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride: Structure, Synthesis, and Applications

Abstract

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. As a substituted proline derivative, it serves as a valuable and structurally defined building block for the creation of complex molecular architectures. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the specific cis-stereochemical configuration of the substituents at the C2 and C5 positions, combined with the phenyl group, offers a unique three-dimensional framework for designing targeted therapeutics. This guide provides a comprehensive overview of its structure, physicochemical properties, analytical characterization, a plausible synthetic route, and its applications as a key intermediate in drug discovery and development.[1][2] It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction

The pyrrolidine ring system is a cornerstone of many biologically active natural products and synthetic drugs. Its conformational rigidity and the stereochemical diversity offered by its chiral centers make it an ideal scaffold for interacting with biological targets. This compound emerges from this class as a highly functionalized intermediate.

This molecule is characterized by:

-

A pyrrolidine core , providing a constrained five-membered ring structure.

-

A methyl carboxylate group at the C2 position with S-stereochemistry, offering a handle for peptide coupling or other modifications.

-

A phenyl group at the C5 position with S-stereochemistry, which can be used to explore aromatic interactions in drug-receptor binding or serve as a point for further functionalization.

-

Its formulation as a hydrochloride salt , which enhances its stability, crystallinity, and handling properties compared to the free base.

Its primary utility lies in its role as a pharmaceutical intermediate, enabling the synthesis of a wide array of more complex active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties and Structural Elucidation

Chemical Structure

The structure is defined by the cis relationship between the methyl carboxylate at C2 and the phenyl group at C5 on the pyrrolidine ring. The hydrochloride salt form involves the protonation of the secondary amine in the ring, forming an ammonium chloride salt.

Caption: 2D representation of this compound.

Physicochemical Data

The following table summarizes key identifiers and computed properties for the molecule. Experimental data such as melting point and solubility should be confirmed from the certificate of analysis provided by a supplier.

| Property | Value | Source |

| CAS Number | 2170170-16-6 | Biosynth[3] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | (Calculated) |

| Molecular Weight | 241.71 g/mol | (Calculated) |

| Appearance | White to off-white solid (Expected) | - |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents (Expected) | - |

| Storage | Store in freezer (-20°C), under inert atmosphere | UB[4] |

Spectroscopic and Analytical Characterization

To confirm the identity, purity, and stereochemistry of the compound, a standard battery of analytical techniques is employed. The rationale behind this workflow is to establish a self-validating system where each analysis corroborates the others.

References

A Technical Guide to the Hypothesized Mechanism of Action of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride and a Framework for its Elucidation

Abstract

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative, a class of compounds recognized for its significant and diverse biological activities.[1] While this specific molecule is primarily documented as a drug intermediate for the synthesis of various active compounds, its core structure, a substituted proline analog, suggests a strong potential for interaction with key neurological targets.[2][3] This guide synthesizes information from structurally related compounds to propose a hypothesized mechanism of action centered on the modulation of neurotransmitter transport systems. Furthermore, it provides a comprehensive, field-proven framework of experimental protocols for researchers to rigorously investigate and validate the precise molecular mechanisms of this compound.

Introduction: The Pyrrolidine Scaffold and its Neuromodulatory Potential

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several drugs targeting the central nervous system (CNS).[1] Its rigid, five-membered ring structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing molecules that can interact with high specificity at protein binding sites.[1] The compound in focus, this compound, is a derivative of proline, an amino acid known to have neuromodulatory functions. The presence of a phenyl group at the 5-position and a methyl ester at the 2-position suggests that it is likely designed to interact with targets that recognize amino acid neurotransmitters or their analogs.

Publicly available information on the specific biological activity of this compound is limited. However, based on the extensive research on similar pyrrolidine-2-carboxylate derivatives, we can construct a strong, testable hypothesis regarding its mechanism of action. Many such derivatives have been shown to act as inhibitors of neurotransmitter transporters, particularly those for glutamate and glycine.[4][5][6]

Hypothesized Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)

Based on its structural similarity to conformationally restricted glutamate analogs, the primary hypothesized mechanism of action for this compound is the competitive inhibition of high-affinity glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).

Several lines of evidence support this hypothesis:

-

Structural Analogy: The pyrrolidine-2-carboxylate core is a rigid analog of the glutamate backbone. Studies on various pyrrolidine dicarboxylate isomers have demonstrated that specific stereochemistries can lead to potent and selective inhibition of glutamate uptake without significant activity at glutamate receptors (NMDA, KA, QA).[4][6]

-

Role of Phenyl Group: The phenyl group at the 5-position can be hypothesized to enhance binding affinity and selectivity by interacting with a hydrophobic pocket within the transporter protein. This is a common strategy in drug design to increase potency.

-

Stereochemistry: The specific (2S,5S) stereochemistry is critical. Biological targets, especially transporters and receptors, are chiral, and their interactions with small molecules are highly dependent on the stereoisomerism of the ligand.[3] This specific configuration likely orients the key functional groups (the carboxylate and the phenyl ring) in an optimal geometry for binding to the transporter.

By inhibiting EAATs, the compound would be expected to increase the extracellular concentration of glutamate, thereby potentiating glutamatergic neurotransmission. This could have a range of downstream effects depending on the specific brain region and neuronal circuits involved.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized interaction of the compound with the glutamate transport system at a synaptic level.

Caption: Hypothesized inhibition of glutamate uptake by the compound.

Experimental Framework for Mechanism of Action Elucidation

To rigorously test the proposed mechanism and fully characterize the pharmacological profile of this compound, a multi-tiered experimental approach is necessary.

Tier 1: Target Engagement and Primary Functional Assays

The initial set of experiments should focus on confirming the interaction of the compound with its hypothesized target and quantifying its functional effect.

Table 1: Proposed Tier 1 Experiments and Expected Outcomes

| Experiment | Objective | Key Parameters | Expected Outcome for an EAAT Inhibitor |

| Radioligand Binding Assay | To determine if the compound binds to EAATs. | Ki (Inhibition Constant) | The compound displaces a known radiolabeled EAAT ligand (e.g., [3H]D-aspartate) in a concentration-dependent manner, yielding a measurable Ki value. |

| Synaptosomal [3H]-Glutamate Uptake Assay | To measure the functional inhibition of glutamate transport. | IC50 (Half-maximal Inhibitory Concentration) | The compound inhibits the uptake of [3H]-glutamate into isolated nerve terminals (synaptosomes) with a measurable IC50. |

| Electrophysiology (Whole-cell patch clamp) | To assess the effect on transporter currents in cells expressing specific EAAT subtypes. | Effect on glutamate-evoked currents | The compound enhances or prolongs the current induced by exogenous glutamate application, consistent with blocked reuptake. |

Detailed Protocol: Synaptosomal [3H]-Glutamate Uptake Assay

This protocol provides a robust method for assessing the inhibitory activity of the compound on glutamate transport in a native brain tissue preparation.

I. Materials and Reagents:

-

Rat forebrain tissue

-

Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose), gassed with 95% O2/5% CO2

-

[3H]-L-Glutamate (specific activity ~50 Ci/mmol)

-

L-Glutamate (unlabeled)

-

This compound (test compound)

-

L-trans-pyrrolidine-2,4-dicarboxylate (PDC) (positive control)[5]

-

Scintillation cocktail and vials

-

Liquid scintillation counter

II. Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat forebrain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C.

-

Add varying concentrations of the test compound or controls.

-

Initiate the uptake by adding [3H]-L-Glutamate (final concentration ~50 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold Krebs-Ringer buffer.

-

Determine non-specific uptake in the presence of a high concentration of unlabeled L-glutamate.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake at each compound concentration.

-

Plot the percent inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Tier 2: Selectivity and Downstream Cellular Effects

Once the primary mechanism is confirmed, it is crucial to assess the selectivity of the compound and its effects in a more integrated cellular system.

Caption: A tiered workflow for elucidating the mechanism of action.

Table 2: Proposed Tier 2 Experiments

| Experiment | Objective | Key Parameters | Rationale |

| Broad Transporter/Receptor Screening Panel | To assess selectivity against other CNS targets (e.g., other neurotransmitter transporters, GPCRs, ion channels). | % Inhibition at a fixed concentration (e.g., 10 µM) | To rule out off-target effects and confirm the compound's specificity for EAATs. |

| Calcium Imaging in Primary Neuronal Cultures | To measure downstream effects on neuronal activity. | Changes in intracellular Ca2+ levels in response to glutamate | An EAAT inhibitor should potentiate glutamate-induced calcium influx through NMDA receptors. |

| In Vivo Microdialysis | To measure changes in extracellular neurotransmitter levels in the brain of a living animal. | Extracellular glutamate concentration | Direct in vivo evidence that the compound inhibits glutamate reuptake, leading to an increase in synaptic glutamate levels. |

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action involving the inhibition of excitatory amino acid transporters. The proposed experimental framework provides a clear and logical path for researchers to rigorously test this hypothesis. Initial binding and functional uptake assays (Tier 1) are critical for confirming the primary mechanism. Subsequent selectivity profiling and cell-based and in vivo studies (Tier 2) will be essential for building a comprehensive understanding of its pharmacological profile and therapeutic potential. This systematic approach will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of how substituted pyrrolidine derivatives can be designed to modulate CNS function.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | 917615-20-4 [smolecule.com]

- 4. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. | Semantic Scholar [semanticscholar.org]

The Pyrrolidine Ring Ascendant: A Guide to the Theory and Application of Proline Derivatives in Asymmetric Organocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The emergence of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based and enzymatic catalysts.[1] At the heart of this revolution lies L-proline, a simple, naturally occurring amino acid, and its vast family of derivatives.[2][3] This guide provides a comprehensive exploration of the pivotal role these pyrrolidine-based catalysts play, from their historical origins to their current status as indispensable tools in academic and industrial research. We will dissect the fundamental mechanistic principles that govern their reactivity and stereoselectivity, survey the diverse landscape of rationally designed proline derivatives, and showcase their application in key asymmetric transformations critical to the synthesis of complex chiral molecules, particularly within the pharmaceutical industry.

The Organocatalysis Renaissance: Proline's Foundational Role

While the concept of using small organic molecules to catalyze reactions has existed for over a century, its modern era began with the rediscovery and expansion of proline's capabilities.[4][5] Early examples, such as the intramolecular aldol reaction reported independently by Hajos and Parrish, and Eder, Sauer, and Wiechert in the 1970s, demonstrated the potential of proline to induce high levels of enantioselectivity.[6][7][8] However, it was the seminal work of Benjamin List and Carlos F. Barbas, III, at the turn of the 21st century on intermolecular aldol reactions that ignited a renaissance in the field, establishing organocatalysis as a third pillar of asymmetric synthesis alongside biocatalysis and transition metal catalysis.[3][8][9]

The selection of proline was not accidental; its unique structure is the key to its success. It possesses a secondary amine for covalent activation of substrates and a carboxylic acid that acts as an internal Brønsted acid, a combination that mimics the active sites of Class I aldolase enzymes.[10][11] This bifunctionality, coupled with its rigid pyrrolidine ring that creates a well-defined chiral environment, makes it a remarkably effective catalyst.[11]

The Organocatalytic Advantage: Organocatalysts offer significant practical and environmental benefits over many traditional metal catalysts.[12][13] They are generally:

-

Less Toxic: Avoiding heavy or precious metals contributes to greener and more sustainable chemical processes.[4][14]

-

Stable: Most are insensitive to air and moisture, simplifying reaction setup and handling.[13][14]

-

Readily Available & Inexpensive: Proline is a natural, cheap, and abundant amino acid available in both enantiomeric forms.[2]

The Mechanistic Heartbeat: Enamine and Iminium Catalysis

Proline and its derivatives operate primarily through two distinct covalent activation modes, transforming stable carbonyl compounds into reactive intermediates. The choice of pathway depends on whether the carbonyl substrate is acting as a nucleophile (donor) or an electrophile (acceptor).

Enamine Catalysis: Activating the Nucleophile

In reactions like the aldol, Mannich, and Michael additions, a ketone or aldehyde donor is activated by forming a nucleophilic enamine intermediate.[6][10] The catalytic cycle proceeds as follows:

-

Enamine Formation: The secondary amine of the proline catalyst reacts with the carbonyl group of the donor (e.g., acetone) to form a carbinolamine, which then dehydrates to form a chiral enamine.[15]

-

C-C Bond Formation: This highly nucleophilic enamine attacks an electrophile (e.g., an aldehyde). The stereochemistry of this step is crucial and is directed by the catalyst's chiral scaffold.[15]

-

Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the desired product and regenerating the proline catalyst to re-enter the cycle.[10]

Iminium Catalysis: Activating the Electrophile

For reactions involving α,β-unsaturated aldehydes or ketones (e.g., Diels-Alder or conjugate additions), the catalyst activates the electrophile. The secondary amine condenses with the unsaturated carbonyl to form a chiral iminium ion.[4][16] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it significantly more susceptible to attack by a nucleophile.

The Origin of Stereoselectivity: The Houk-List Model

The remarkable stereocontrol exerted by proline is explained by a widely accepted transition state model, often likened to the Zimmerman-Traxler model for metal enolates.[6][7][17] In this model, the C-C bond-forming step proceeds through a highly organized, chair-like, six-membered cyclic transition state.[7][15] The carboxylic acid group of proline plays a critical role, acting as an intramolecular Brønsted acid that activates the electrophile (e.g., an aldehyde) and positions it via a hydrogen-bonding network.[15][17] This rigid arrangement forces the enamine to attack one specific face (the Re-face for L-proline) of the aldehyde, leading to the observed high enantioselectivity.[6]

References

- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. longdom.org [longdom.org]

- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organocatalysis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. Video: Organocatalysis: Principles and Applications [jove.com]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride: Synthesis, Characterization, and Applications

CAS Number: 2170170-16-6

This technical guide provides an in-depth overview of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride, a valuable chiral building block in modern organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its synthesis, physicochemical properties, and applications.

Part 1: Introduction

The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, five-membered ring structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. Chiral 2,5-disubstituted pyrrolidines, in particular, have garnered significant attention as versatile intermediates in the asymmetric synthesis of complex molecules and as key components of organocatalysts.[2]

This compound: A Key Chiral Intermediate

This compound is a stereochemically defined molecule featuring a cis-relationship between the phenyl group at C5 and the methyl carboxylate group at C2. This specific stereoisomer serves as a valuable starting material for the synthesis of a wide range of biologically active compounds and is frequently utilized as a drug intermediate.[1][3] Its hydrochloride salt form enhances its stability and handling properties.

Part 2: Synthesis and Mechanism

The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines is a topic of ongoing research. Several strategies have been developed, often starting from chiral pool materials like amino acids.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound begins with the target molecule and disconnects it to reveal simpler, readily available starting materials. A logical approach involves the diastereoselective reduction of a cyclic enamine or imine precursor, which can be derived from a chiral amino acid.

Proposed Synthetic Protocol

The following is a proposed, detailed experimental protocol for the synthesis of this compound, based on established methodologies for the synthesis of similar 2,5-disubstituted pyrrolidines.[2]

Step 1: N-Protection of L-Pyroglutamic Acid L-Pyroglutamic acid is first protected to prevent unwanted side reactions. A common protecting group is tert-butyloxycarbonyl (Boc).

Step 2: Phenyl Group Introduction The protected pyroglutamic acid is then reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group at the C5 position. This reaction typically proceeds via nucleophilic attack on the lactam carbonyl, followed by dehydration to form a cyclic enamine or imine intermediate.

Step 3: Diastereoselective Reduction The crucial step for establishing the desired (2S,5S) stereochemistry is the diastereoselective reduction of the endocyclic double bond of the intermediate. This can be achieved using catalytic hydrogenation with a heterogeneous catalyst such as Palladium on carbon (Pd/C) or through the use of reducing agents like sodium cyanoborohydride.[4] The stereochemical outcome is often directed by the existing stereocenter at C2.

Step 4: Esterification and Deprotection/Salt Formation Following the reduction, the carboxylic acid is esterified to the methyl ester. Finally, the N-protecting group is removed under acidic conditions, and the hydrochloride salt is formed by treatment with hydrochloric acid.

Reaction Mechanism

The stereoselectivity of the reduction step is paramount. In the case of catalytic hydrogenation, the substrate adsorbs onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that side. For reductions with hydride reagents, the approach of the hydride is directed by the stereocenter at C2, leading to the formation of the cis product.

Part 3: Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2170170-16-6 | [5][6] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | Derived |

| Molecular Weight | 241.71 g/mol | Derived |

| Appearance | White to off-white solid | Generic |

| Melting Point | Not available | - |

| Solubility | Soluble in water and methanol | Generic |

Spectroscopic Data (Reference Data for Analogous Compounds)

| Technique | Data |

| ¹H NMR | Data for analogous compounds suggest characteristic peaks for the pyrrolidine ring protons, the phenyl group, and the methyl ester. |

| ¹³C NMR | Expected signals would include those for the carbonyl carbon of the ester, the carbons of the phenyl ring, and the aliphatic carbons of the pyrrolidine ring. |

| Mass Spectrometry | The mass spectrum of the free base (C₁₂H₁₅NO₂) would show a molecular ion peak at m/z 205.11.[7] |

| Infrared (IR) | Characteristic absorptions would be expected for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ester, and the aromatic C-H and C=C bonds of the phenyl group. |

Part 4: Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its rigid, chiral scaffold allows for the construction of complex molecules with specific three-dimensional orientations, which is essential for potent and selective drug action.

While specific drug synthesis pathways citing this exact intermediate are proprietary, its structural motif is found in compounds targeting a range of therapeutic areas, including central nervous system disorders and infectious diseases. The 2,5-disubstituted pyrrolidine core is a common feature in ligands for various receptors and enzymes.

Part 5: Experimental Workflows

Detailed Synthetic Protocol

Caution: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

N-Boc Protection of L-Pyroglutamic Acid: To a solution of L-pyroglutamic acid (1 equiv.) in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the product with an organic solvent.

-

Grignard Reaction: To a solution of the N-Boc-L-pyroglutamic acid (1 equiv.) in anhydrous THF at 0 °C, add phenylmagnesium bromide (2.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product and purify by column chromatography.

-

Diastereoselective Hydrogenation: Dissolve the product from the previous step in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete. Filter the catalyst and concentrate the filtrate.

-

Esterification and Hydrochloride Salt Formation: Dissolve the hydrogenated product in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture until the esterification is complete. Cool the reaction and neutralize it. Extract the methyl ester. Dissolve the purified ester in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt. Filter and dry the product.

Part 6: Visualizations

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Stereoselective Reduction

Caption: Conceptual workflow of the diastereoselective reduction step.

Part 7: References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. --INVALID-LINK--

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. --INVALID-LINK--

-

This compound | Drug Intermediate. --INVALID-LINK--

-

Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. --INVALID-LINK--

-

DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. --INVALID-LINK--

-

This compound. --INVALID-LINK--

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. --INVALID-LINK--

-

[(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. --INVALID-LINK--

-

(2S,5R)-5-phenyl-2-pyrrolidinecarboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. --INVALID-LINK--

-

This compound | 2170170-16-6. --INVALID-LINK--

-

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride・(2S,5S). --INVALID-LINK--

-

(2S,5S)-2-Methyl-5-phenylpyrrolidine hydrochloride. --INVALID-LINK--

-

(2S,5R)-5-phenyl-2-pyrrolidinecarboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. --INVALID-LINK--

-

1421838-89-2|(2R,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride. --INVALID-LINK--

-

38228-14-7|(2S,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride. --INVALID-LINK--

-

(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride. --INVALID-LINK--

-

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid. --INVALID-LINK--

-

This compound. --INVALID-LINK--

-

This compound. --INVALID-LINK--

-

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate. --INVALID-LINK--

-

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate. --INVALID-LINK--

-

(2S,5S)-1-benzyloxycarbonyl-5-methyl-pyrrolidine-2-carboxylic acid. --INVALID-LINK--

-

(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. --INVALID-LINK--

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. This compound | 2170170-16-6 | VLD17016 [biosynth.com]

- 6. 2170170-16-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. spectrabase.com [spectrabase.com]

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride molecular weight

An In-depth Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound, a chiral pyrrolidine derivative of significant interest in pharmaceutical research and development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and explores the strategic considerations for its chemical synthesis and stereochemical control. Furthermore, it covers standard analytical techniques for its characterization and discusses its primary application as a versatile drug intermediate. This guide is intended for researchers, chemists, and drug development professionals who utilize chiral building blocks in the synthesis of complex molecular architectures.

Core Physicochemical Properties

This compound is a white to yellow solid organic compound.[1] It is the hydrochloride salt of the methyl ester of 5-phenylproline, with a specific cis stereochemical configuration where the phenyl group and the methyl carboxylate group are on the same face of the pyrrolidine ring. This defined stereochemistry is crucial for its utility as a chiral building block in asymmetric synthesis.

The fundamental properties of the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 241.71 g/mol | [1][2] |

| Chemical Formula | C₁₂H₁₆ClNO₂ | [1][2] |

| CAS Number | 2170170-16-6 | [1][2] |

| Appearance | White to yellow solid | [1] |

| SMILES | O=C(OC)[C@H]1N--INVALID-LINK--CC1.Cl | [1] |

Synthesis Strategy and Stereochemical Integrity

The synthesis of this compound requires precise control over the two stereocenters at the C2 and C5 positions of the pyrrolidine ring. While specific proprietary synthesis routes may vary, a general and logical approach involves the stereoselective construction of the pyrrolidine core, followed by functional group manipulation.

The causality behind a typical synthetic workflow is to establish the desired stereochemistry early and carry it through the subsequent steps. For instance, a common strategy involves the cyclization of a linear precursor where the stereocenters are already set or are formed during the ring-closing step under stereocontrolled conditions. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the nitrogen, is a standard practice to prevent unwanted side reactions and to direct the reactivity of the molecule during synthesis.[3][4] The final step typically involves the deprotection of the nitrogen and the formation of the hydrochloride salt, which often improves the compound's crystallinity and handling stability.

Below is a conceptual workflow illustrating the key transformations in a plausible synthetic route.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization Protocol

To ensure the identity, purity, and stereochemical integrity of this compound, a suite of analytical techniques is employed. The availability of analytical data such as HNMR, RP-HPLC, and LCMS from commercial suppliers confirms these as industry-standard methods.[1]

Structure Confirmation via NMR and MS

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule, showing characteristic peaks for the aromatic phenyl protons, the pyrrolidine ring protons, and the methyl ester protons. The coupling patterns and chemical shifts of the C2 and C5 protons are critical for confirming the cis relative stereochemistry. ¹³C NMR confirms the carbon backbone of the molecule.

-

Mass Spectrometry (MS): Typically performed using Electrospray Ionization (ESI), MS is used to determine the mass of the protonated free base (C₁₂H₁₅NO₂). The expected molecular ion peak [M+H]⁺ would correspond to a mass-to-charge ratio (m/z) consistent with the molecular weight of the free amine (205.26 g/mol ).[5]

Purity and Enantiomeric Excess Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector (monitoring the phenyl group's absorbance) is the standard method for determining the chemical purity of the compound.

-

Chiral HPLC: To validate the stereochemical integrity, chiral HPLC is essential. This technique separates the desired (2S,5S) enantiomer from its (2R,5R) counterpart, allowing for the precise determination of enantiomeric excess (e.e.).

Application as a Pharmaceutical Intermediate

The primary and most critical application of this compound is its role as a drug intermediate in the synthesis of diverse and complex active pharmaceutical ingredients (APIs).[1][6] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacological and pharmacokinetic properties.

The value of this specific compound lies in its combination of features:

-

Defined Stereochemistry: Provides a rigid, stereochemically defined core, which is essential for achieving specific and high-affinity interactions with biological targets like enzymes or receptors.

-

Versatile Functional Groups: The secondary amine of the pyrrolidine ring serves as a key nucleophilic handle for elaboration via alkylation, acylation, or reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or can be reduced to an alcohol for further derivatization.

-

Lipophilic Phenyl Group: The phenyl substituent adds a significant lipophilic character, which can be crucial for modulating a drug candidate's properties, such as cell membrane permeability and interaction with hydrophobic pockets in target proteins.

Exemplary Experimental Protocol: N-Acylation

This protocol describes a general, self-validating procedure for the N-acylation of the title compound, demonstrating its utility as a synthetic intermediate.

Objective: To synthesize N-acetyl-(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Suspension: Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent acylation. Stir for 10-15 minutes.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetylated product.

-

Characterization: Confirm the structure and purity of the isolated product using NMR, MS, and HPLC as described in Section 3.

Conclusion

This compound is a high-value chemical entity characterized by a precise molecular weight of 241.71 g/mol and a defined cis-stereochemistry.[1][2] Its significance is rooted in its application as a versatile chiral building block for the pharmaceutical industry. The strategic combination of a stereochemically rigid pyrrolidine core, modifiable functional groups, and a lipophilic phenyl moiety makes it an indispensable intermediate for constructing complex, biologically active molecules. Mastery of its synthesis and analytical validation is fundamental to its effective use in modern drug discovery and development pipelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 2170170-16-6 | VLD17016 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. targetmol.cn [targetmol.cn]

A Technical Guide to the Spectroscopic Characterization of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral intermediate of significant interest in pharmaceutical synthesis.[1] Its stereochemically defined structure necessitates precise analytical characterization to ensure purity and confirm its chemical identity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis. This approach is designed to empower researchers in the structural elucidation and quality control of this important synthetic building block.

Chemical Structure and Stereochemistry

The structural integrity and stereochemical purity of this compound are paramount for its application in the synthesis of active pharmaceutical ingredients. The molecule features two chiral centers at the C2 and C5 positions of the pyrrolidine ring. The "(2S,5S)" designation indicates a cis relationship between the phenyl group at C5 and the methoxycarbonyl group at C2. The hydrochloride salt form protonates the secondary amine of the pyrrolidine ring, which significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, chemical environment, and stereochemistry of the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons within the pyrrolidine ring. The protonation of the nitrogen atom will lead to a downfield shift of adjacent protons and the appearance of N-H protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Phenyl-H | 7.30 - 7.50 | Multiplet | Aromatic protons of the phenyl group. | |

| C5-H | ~4.50 - 4.80 | Triplet or Multiplet | Benzylic proton, deshielded by the adjacent phenyl group and protonated nitrogen. | |

| C2-H | ~4.20 - 4.50 | Triplet or Multiplet | Deshielded by the adjacent ester group and protonated nitrogen. | |

| OCH₃ | ~3.70 - 3.90 | Singlet | Protons of the methyl ester group. | |

| C3-H₂, C4-H₂ | ~2.00 - 2.80 | Multiplets | Diastereotopic methylene protons of the pyrrolidine ring. | |

| N-H₂⁺ | ~9.00 - 11.00 | Broad Singlet | Exchangeable protons of the ammonium group. |

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ or D₂O are suitable for hydrochloride salts. In D₂O, the N-H protons will exchange with deuterium and their signal will disappear, which can be a useful diagnostic tool. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the pyrrolidine ring protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Ester) | ~170 - 175 | Carbonyl carbon of the ester group. |

| Phenyl-C (quaternary) | ~135 - 140 | The carbon atom of the phenyl ring attached to the pyrrolidine. |

| Phenyl-CH | ~125 - 130 | Aromatic carbons of the phenyl group. |

| C5 | ~65 - 70 | Benzylic carbon, deshielded by the phenyl group and nitrogen. |

| C2 | ~60 - 65 | Deshielded by the ester group and nitrogen. |

| OCH₃ | ~52 - 55 | Carbon of the methyl ester group. |

| C3, C4 | ~25 - 40 | Methylene carbons of the pyrrolidine ring. |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule (12 expected signals). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong | Characteristic broad absorption of the N-H⁺ stretching vibration. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds of the pyrrolidine ring and methyl group. |

| C=O Stretch (Ester) | ~1740 - 1720 | Strong | Carbonyl stretch of the methyl ester. |

| C=C Stretch (Aromatic) | ~1600, ~1450 | Medium | Skeletal vibrations of the aromatic ring. |

Protocol for IR Analysis: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory). The broadness of the N-H stretch is a key indicator of the hydrochloride salt form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base form, (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate, the molecular weight is 205.26 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 205 (for the free base). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 206 would be observed.

-

Loss of Methoxycarbonyl Group: A significant fragment would likely correspond to the loss of the -COOCH₃ group (59 Da), resulting in a fragment at m/z = 146.

-

Benzylic Cleavage: Cleavage of the bond between the pyrrolidine ring and the phenyl group could lead to a tropylium ion at m/z = 91.

Figure 2. Experimental workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of established spectroscopic principles with data from analogous compounds, researchers can confidently verify the structure, purity, and stereochemistry of this important pharmaceutical intermediate. The integration of NMR, IR, and MS techniques, as described, constitutes a self-validating system for the unambiguous identification of this molecule, ensuring its quality and suitability for downstream applications in drug development.

References

Discovery of proline-based organocatalysts

An In-Depth Technical Guide to the Discovery of Proline-Based Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of small organic molecules as stereoselective catalysts represents a paradigm shift in chemical synthesis, now established as the third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis.[1] Among the diverse array of organocatalysts, the simple, naturally occurring amino acid L-proline holds a position of historical and practical significance. This guide provides a comprehensive exploration of the discovery of proline as a versatile organocatalyst. We will trace its origins from early, underappreciated intramolecular applications to the seminal breakthroughs in intermolecular reactions that ignited the "renaissance" of organocatalysis. Core mechanistic principles—enamine and iminium ion catalysis—will be elucidated, followed by an examination of the scope of proline-catalyzed transformations, including the Aldol, Mannich, and Michael reactions. This document is designed to serve as a technical resource, offering not only a historical narrative but also field-proven insights, detailed experimental protocols, and a robust framework for understanding the causality behind this powerful catalytic system.

A Field Ignored: The Pre-2000 Era of Proline Catalysis

The story of proline catalysis begins not with a sudden breakthrough, but with a slow burn. In the early 1970s, independent research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer) reported a highly enantioselective intramolecular aldol cyclization of a triketone, a key step in steroid synthesis.[2][3] This transformation, now widely known as the Hajos–Parrish–Eder–Sauer–Wiechert (HPESW) reaction, was remarkable. Using just a catalytic amount of (S)-proline, an achiral starting material was converted into a chiral bicyclic ketol with outstanding enantiomeric excess (93% ee).[2]

This reaction stood as the first highly enantioselective organocatalytic transformation.[4] However, despite its elegance and efficiency, its potential was not fully realized for nearly three decades. The field of asymmetric catalysis remained dominated by metal complexes and enzymes, and the HPESW reaction was largely viewed as a niche curiosity rather than the harbinger of a new catalytic field.[5] Early mechanistic discussions debated whether the reaction proceeded through a hemiaminal or an enamine intermediate, with the latter eventually gaining consensus.[2]

The Renaissance: The Year 2000 and the Intermolecular Breakthrough

The landscape of catalysis was irrevocably changed in the year 2000. The concept of using small organic molecules as catalysts was conceptualized and brought to the forefront by the independent work of Benjamin List and David MacMillan, who would later share the 2021 Nobel Prize in Chemistry for these discoveries.[6][7]

Inspired by the enamine-based mechanism of Class I aldolase enzymes, the research group of Benjamin List, Carlos F. Barbas III, and Richard A. Lerner at The Scripps Research Institute investigated whether proline could catalyze a direct intermolecular asymmetric aldol reaction.[8][9][10][11] Their seminal paper described the reaction between unmodified acetone and 4-nitrobenzaldehyde, catalyzed by 30 mol% L-proline, to produce the aldol product in 68% yield and 76% enantiomeric excess.[8][10]

This was a monumental achievement for several reasons:

-

Direct Catalysis: It circumvented the need for pre-formed, stoichiometric enolate equivalents, which was the standard chemical approach at the time.[10]

-

Biomimicry: It demonstrated that a simple amino acid could function as a "micro-aldolase," mimicking the enamine mechanism of natural enzymes to forge carbon-carbon bonds.[4][8]

-

Accessibility: It used an inexpensive, stable, and naturally available catalyst, opening the door to more sustainable and practical synthetic methods.[12]

Concurrently, David MacMillan, then at the University of California, Berkeley, introduced the concept of "iminium catalysis."[13][14] His group developed chiral imidazolidinone catalysts that, upon reaction with α,β-unsaturated aldehydes, formed an activated iminium ion.[6][15] This strategy effectively lowered the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it towards nucleophilic attack.[6][13]

Together, the discovery of enamine catalysis by the List/Barbas group and iminium catalysis by the MacMillan group defined the two primary activation modes of aminocatalysis and launched the modern era of organocatalysis.

The Mechanistic Heart: Enamine and Iminium Catalytic Cycles

Proline's effectiveness stems from its unique bifunctional nature; it possesses both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a rigid pyrrolidine ring.[16][17] These two groups work in concert to facilitate catalysis through distinct but complementary cycles.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process increases the energy of the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a more potent nucleophile than its corresponding enol or enolate. The stereochemistry of the subsequent C-C bond formation is controlled by the chiral scaffold of the proline catalyst. The carboxylic acid group is believed to play a crucial role by forming a hydrogen bond with the electrophile in a Zimmerman-Traxler-like six-membered transition state, directing the approach of the electrophile to one face of the enamine.[2][5][18]

Caption: The catalytic cycle for the proline-catalyzed aldol reaction via an enamine intermediate.

Iminium Catalysis: Activating the Electrophile

While proline itself is primarily associated with enamine catalysis, the broader field of aminocatalysis, pioneered by MacMillan, relies heavily on iminium ion formation. This mode is particularly effective for α,β-unsaturated carbonyls. The secondary amine catalyst condenses with the carbonyl to form a chiral iminium ion. This transformation lowers the energy of the LUMO, rendering the β-carbon significantly more electrophilic and susceptible to attack by a wide range of nucleophiles. The bulky groups on the catalyst backbone provide steric shielding, ensuring the nucleophile attacks from a specific face, thus controlling the stereochemical outcome.[14]

Caption: The catalytic cycle for an aminocatalyzed conjugate addition via an iminium intermediate.

Key Transformations Catalyzed by Proline

The discovery of the intermolecular aldol reaction opened the floodgates for applying proline to a host of other fundamental carbon-carbon bond-forming reactions.

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction remains the flagship transformation of proline catalysis. It provides access to chiral β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. The reaction is notable for its operational simplicity and its ability to use unmodified ketones and aldehydes.[8]

| Aldehyde Donor | Ketone Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO/Acetone | 68 | 76 | --INVALID-LINK--[8][9] |

| Isobutyraldehyde | Acetone | 30 | DMSO/Acetone | 97 | 96 | --INVALID-LINK--[8][9] |

| Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 95 | >99 | --INVALID-LINK--[19] |

The Asymmetric Mannich Reaction

Shortly after the aldol discovery, the List group reported the first direct catalytic asymmetric three-component Mannich reaction.[20][21] This reaction combines a ketone, an aldehyde, and an amine to generate chiral β-amino carbonyl compounds, which are precursors to valuable 1,2-amino alcohols and β-amino acids.[20][22] The proposed mechanism is analogous to the aldol reaction, where the aldehyde and amine first form an imine in situ, which then acts as the electrophile for the proline-generated enamine.[20]

| Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 50 | 94 | --INVALID-LINK--[20] |

| Formaldehyde | p-Anisidine | Acetone | 20 | Dioxane | 99 | 96 | --INVALID-LINK--[21] |

| 4-Methoxybenzaldehyde | p-Anisidine | Hydroxyacetone | 20 | DMSO | 71 | >99 | --INVALID-LINK--[21] |

The Asymmetric Michael Addition

Proline was also demonstrated to be a competent catalyst for the Michael addition, or conjugate addition, of unmodified ketones and aldehydes to various Michael acceptors, particularly nitro-olefins.[23][24] While initial enantioselectivities were modest, this work served as a crucial proof of principle that enamine catalysis could be extended to this important class of reactions, paving the way for the development of more sophisticated catalysts.[23]

| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| Cyclohexanone | β-Nitrostyrene | 10 | CHCl₃ | 95 | 21 | --INVALID-LINK--[23] |

| Propanal | β-Nitrostyrene | 10 | CHCl₃ | 82 | 76 | --INVALID-LINK--[23] |

| Thiophenol | Chalcone | 5 | [bmim]PF₆ | 95 | N/A | --INVALID-LINK--[25] |

Experimental Protocols: A Practical Guide

The trustworthiness of a protocol lies in its reproducibility. The following are representative, step-by-step methodologies for key proline-catalyzed reactions, synthesized from seminal publications.

Workflow for a Typical Proline-Catalyzed Reaction

Caption: A generalized workflow for conducting and analyzing a proline-catalyzed reaction.

Protocol 5.1: Proline-Catalyzed Direct Asymmetric Aldol Reaction (Adapted from List, B. et al., J. Am. Chem. Soc. 2000, 122, 2395-2396)[8][9]

-

Reactant Preparation: To a clean, dry vial, add the aldehyde (1.0 mmol, 1.0 equiv).

-

Solvent and Catalyst Addition: Add the solvent (e.g., 4 mL of a 4:1 DMSO/Acetone mixture). Add (S)-Proline (0.3 mmol, 30 mol%). Acetone serves as both reactant and solvent in this case.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-8 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure aldol product.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 5.2: Proline-Catalyzed Three-Component Mannich Reaction (Adapted from List, B. et al., J. Am. Chem. Soc. 2002, 124, 827-833)[21]

-

Reactant Preparation: In a vial, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and the amine (e.g., p-anisidine, 1.1 mmol, 1.1 equiv) in the chosen solvent (e.g., DMSO, 1 mL).

-

Catalyst and Ketone Addition: Add the ketone (e.g., acetone, 10 mmol, 10 equiv) followed by (S)-Proline (0.2 mmol, 20 mol%).

-

Reaction Execution: Seal the vial and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Workup and Purification: Follow steps 5-8 from the Aldol Protocol. The Mannich product is typically a solid that can be purified by recrystallization or flash chromatography.

-

Analysis: Confirm the structure by NMR and Mass Spectrometry. Determine the diastereomeric ratio (dr) from the ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral HPLC.

Conclusion and Impact

The discovery of proline-based organocatalysis was not merely the addition of a new reaction to the synthetic chemist's toolbox; it was a conceptual breakthrough that fundamentally altered the field. It demonstrated that small, chiral organic molecules could induce high levels of stereoselectivity, challenging the long-held supremacy of metal and enzyme catalysts.[1] This paradigm shift has had a profound impact on both academic research and industrial applications, particularly in drug development, where metal-free and environmentally benign synthetic routes are highly desirable.[12]

The initial discoveries by List, Barbas, MacMillan, and others have since blossomed into a vast and diverse field. While simple proline remains a workhorse catalyst, its principles have inspired the design of countless second and third-generation organocatalysts with improved activity, broader substrate scope, and lower catalyst loadings.[5][26] The legacy of proline is a testament to the power of looking to nature for inspiration and the profound impact that a simple molecule can have on the art and science of chemical synthesis.

References

- 1. Organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. pnas.org [pnas.org]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. How organocatalysis won the Nobel prize | Feature | Chemistry World [chemistryworld.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]

- 12. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 16. tandfonline.com [tandfonline.com]

- 17. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Oxopyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 5-Oxopyrrolidine Core - A Privileged Scaffold in Medicinal Chemistry

The 5-oxopyrrolidine, also known as the pyroglutamic acid lactam, is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its prevalence in natural products and its synthetic tractability have established it as a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets with high affinity. This guide provides an in-depth exploration of the diverse biological activities of 5-oxopyrrolidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

A Spectrum of Therapeutic Potential: Key Biological Activities

The inherent structural features of the 5-oxopyrrolidine ring, including its hydrogen bond donor and acceptor capabilities and its conformational flexibility, allow for the design of derivatives with a wide array of biological functions. Extensive research has demonstrated the potential of these compounds in several key therapeutic areas.

Anticancer Activity: Targeting the Proliferative Machinery

A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines, including lung, breast, and melanoma cancers.